Home > Products > Screening Compounds P118276 > 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride - 1227678-26-3

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride

Catalog Number: EVT-253305
CAS Number: 1227678-26-3
Molecular Formula: C24H23ClF3N5O5
Molecular Weight: 553.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CEP-32496, also known as Agerafenib hydrochloride, is a highly potent and orally efficacious inhibitor of BRAF V600E . It exhibits high potency against several BRAF V600E-dependent cell lines and selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those containing wild-type BRAF .


Molecular Structure Analysis

The molecular formula of CEP-32496 is C24H22F3N5O5 . The average mass is 517.457 Da and the monoisotopic mass is 517.157288 Da .


Chemical Reactions Analysis

CEP-32496 exhibits potent binding to RAF family with Kd value ranged from 14 to 39 nmol/L . It also exhibits a favorable CYP450 inhibition profile, with measured IC50 values greater than 10 μM versus the CYP1A2, CYP2C9, CYP2D6 .

Future Directions
  • Clinical Development: Expanding clinical trials to assess the efficacy and safety of CEP-32496 hydrochloride in various cancer types, including those with RET alterations, is crucial. [, ]
  • Combination Therapies: Investigating synergistic effects of combining CEP-32496 hydrochloride with other targeted therapies or chemotherapeutic agents could lead to improved treatment outcomes. [, ]
  • Overcoming Resistance: Researching mechanisms of resistance to CEP-32496 hydrochloride and developing strategies to overcome them will be critical for its long-term clinical success. []
  • PET Imaging Optimization: Refining the use of [11C]CEP-32496 as a PET imaging agent to improve tumor visualization and potentially guide personalized treatment strategies. [, ]
  • Exploring Multi-Kinase Inhibition: Further investigating CEP-32496 hydrochloride's interactions with other kinases could unveil novel therapeutic targets and expand its application to other diseases beyond cancer. []

Sorafenib

  • Compound Description: Sorafenib is a BRAFV600E selective antagonist. It is a multikinase inhibitor used to treat advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). []
  • Relevance: Sorafenib is mentioned as a BRAFV600E selective antagonist in a study using [11C]CEP-32496 to image BRAFV600E mutations. This suggests that Sorafenib and CEP-32496 hydrochloride likely share structural similarities that allow them to interact with the BRAFV600E kinase. []

Vemurafenib (PLX4032/RG7204)

  • Compound Description: Vemurafenib is a selective inhibitor of BRAF(V600E) kinase approved for treating late-stage melanoma. [, ]
  • Relevance: Vemurafenib is mentioned alongside CEP-32496 hydrochloride as a benchmark for novel BRAF inhibitors. This suggests that both compounds likely share a similar mechanism of action and structural features targeting the BRAF(V600E) kinase. [, ]

RAF-265

  • Compound Description: RAF-265 is a kinase inhibitor in phase I clinical trials. [, ]
  • Relevance: RAF-265, along with Sorafenib and Vemurafenib, is mentioned as a benchmark for the novel BRAF inhibitor CEP-32496 hydrochloride. This comparison implies that RAF-265 likely shares structural similarities and a comparable mechanism of action with CEP-32496 hydrochloride, specifically targeting BRAF kinase. [, ]
Overview

The compound 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea; hydrochloride is a complex organic molecule with significant pharmacological potential. It is primarily classified as a kinase inhibitor, which plays a crucial role in cancer treatment by targeting specific enzymes involved in cell signaling pathways.

Source

This compound is related to the drug Tivozanib hydrochloride, known for its application in treating advanced renal cell carcinoma. Tivozanib has shown promising results in inhibiting tumor growth by blocking angiogenesis, the process through which new blood vessels form from existing ones, which is vital for tumor survival and expansion .

Classification

The compound falls under the category of antineoplastic agents, specifically targeting various kinases involved in cancer progression. It is structurally related to other quinazoline derivatives, which are known for their anticancer properties.

Synthesis Analysis

Methods

The synthesis of this compound involves several steps that typically include:

  1. Formation of the Urea Linkage: The initial step often involves reacting an amine with a carbonyl compound to form a urea.
  2. Quinazoline Derivative Preparation: The synthesis of the 6,7-dimethoxyquinazoline moiety can be achieved through cyclization reactions involving appropriate precursors.
  3. Oxazole Formation: The oxazole ring can be synthesized via condensation reactions between an aldehyde and an amine or through cyclization of a suitable precursor.
  4. Final Assembly: The final step includes coupling the various components (the quinazoline, oxazole, and urea) under conditions that favor the formation of the desired product.

Technical Details

The synthesis may require specific reagents and conditions such as solvents (e.g., dimethyl sulfoxide), temperature control, and catalysts to enhance yields and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of this compound is C22H25ClN4O5C_{22}H_{25}ClN_{4}O_{5}, with a molecular weight of approximately 509.34 g/mol. Its structure features multiple functional groups including:

  • A quinazoline ring
  • An oxazole ring
  • A urea group
  • A trifluoromethyl substituent

Data

The structural representation can be described using various notations:

  • IUPAC Name: 1-{2-chloro-4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-3-(5-methyl-1,2-oxazol-3-yl)urea hydrate hydrochloride
  • SMILES Notation: O.Cl.COC1=C(OC)C=C2C(OC3=CC(Cl)=C(NC(=O)NC4=NOC(C)=C4)C=C3)=CC=NC2=C1
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for organic molecules with multiple functional groups:

  1. Hydrolysis: The urea linkage may hydrolyze under acidic or basic conditions.
  2. Substitution Reactions: The presence of halogens allows for nucleophilic substitution reactions.
  3. Redox Reactions: Depending on the conditions, certain functional groups may participate in oxidation-reduction reactions.

Technical Details

Reactions can be optimized using different solvents, temperatures, and catalysts to improve yields and selectivity. For instance, reactions involving trifluoromethyl groups often require specialized conditions due to their unique electronic properties.

Mechanism of Action

Process

The primary mechanism of action for this compound involves its role as a kinase inhibitor. By binding to specific kinases involved in signaling pathways that regulate cell proliferation and survival, it effectively disrupts these pathways:

  1. Inhibition of Kinase Activity: The compound binds to the ATP-binding site of kinases, preventing their activation.
  2. Induction of Apoptosis: By inhibiting critical signaling pathways (e.g., MAPK/ERK), it promotes programmed cell death in cancer cells.

Data

Research indicates that compounds like this one can significantly reduce tumor growth in preclinical models by interfering with angiogenesis and cell cycle progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Poorly soluble in water (0.0521 mg/mL).
  • Melting Point: Specific melting point data may vary based on hydration state.

Chemical Properties

  • pKa Values: Strongest acidic pKa is approximately 8.27; strongest basic pKa is around 5.89.
  • LogP (octanol-water partition coefficient): Approximately 4.25, indicating lipophilicity which may affect bioavailability.

Relevant Data or Analyses

These properties suggest that while the compound may have good permeability across biological membranes, its low solubility could limit its effectiveness unless formulated appropriately.

Applications

Scientific Uses

The primary application of this compound lies within oncology as a therapeutic agent against renal cell carcinoma and potentially other cancers characterized by aberrant kinase activity. Its ability to inhibit multiple kinases makes it a candidate for combination therapies aimed at overcoming resistance mechanisms commonly observed in cancer treatments.

Properties

CAS Number

1227678-26-3

Product Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride

Molecular Formula

C24H23ClF3N5O5

Molecular Weight

553.9 g/mol

InChI

InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H

InChI Key

XCZIYUDQUDWQHI-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl

Synonyms

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.